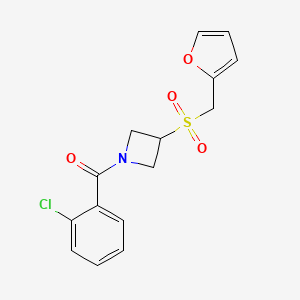

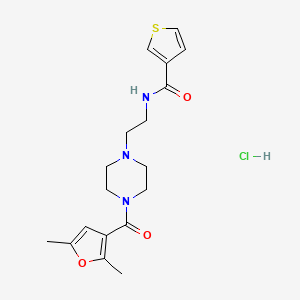

N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

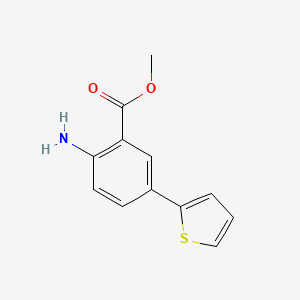

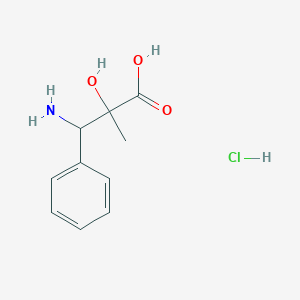

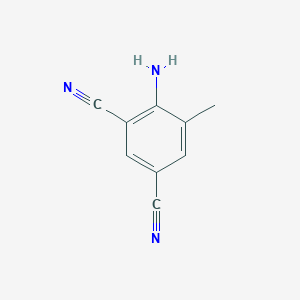

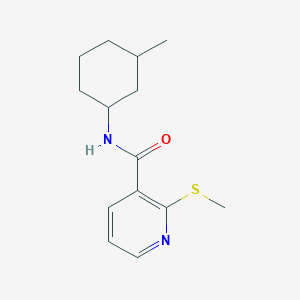

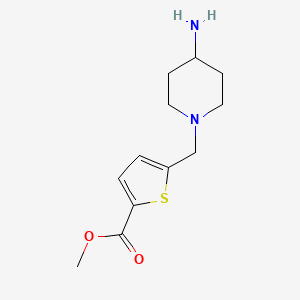

The compound “N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a piperazine ring, which is a heterocyclic compound consisting of a six-membered ring containing two nitrogen atoms .

Aplicaciones Científicas De Investigación

- Challenges : Sustainable biorefineries need process intensification to produce DMF from lignocellulosic biomass economically .

- In Candida albicans, 2,5-dimethylfuran (HDMF) arrests the cell cycle at the S and G2/M phases. This property suggests its potential as an anti-infective agent in human microbial infections .

- The separation of 2,5-dimethylfuran (DMeF) and 2,5-methyltetrahydrofuran (DMeTHF) mixtures plays a crucial role in the chemical industry. Reusable HB3 crystals demonstrate promise in this context .

- Research on PyCs focuses on two families of compounds: Janus molecules bearing hydroxy- or sulfur-based functional groups. Further exploration of DMF derivatives may yield valuable insights .

- CoNCₓ/NiFeO exhibits high initial activity and selectivity for hydrogenating 5-hydroxymethylfurfural (HMF) to DMF in tetrahydrofuran (THF). This efficient process holds promise for sustainable production .

Biofuel Candidate: 2,5-Dimethylfuran (DMF)

Anti-Infective Potential: Cell Cycle Arrest

Selective Separation in Chemical Industry

Pyrrole Compounds (PyCs)

Efficient Hydrogenation to 2,5-Dimethylfuran

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S.ClH/c1-13-11-16(14(2)24-13)18(23)21-8-6-20(7-9-21)5-4-19-17(22)15-3-10-25-12-15;/h3,10-12H,4-9H2,1-2H3,(H,19,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPRYRWLJQPHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)

![4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2842805.png)

![1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one](/img/structure/B2842807.png)

![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)